3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester
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Overview
Description
3-amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester is a benzoate ester.
Scientific Research Applications
1. Synthesis and Structural Studies
- Synthesis Methods : The compound has been utilized in the synthesis of complex molecules such as Dabigatran Etexilate, a prominent anticoagulant. This process involves multiple steps like condensation, catalytic hydrogenation, and acylation (Chen Guohua, 2013).
- Structural Analysis : In the realm of molecular structure analysis, derivatives of the compound have been examined using X-ray diffraction techniques, and characterized by IR, 1H NMR, and 13C NMR (O. Şahin et al., 2014).
2. Thermodynamics and Solubility Studies
- Solubility and Thermodynamics : Studies on 2-amino-4-chlorobenzoic acid, a related compound, have provided insights into its solubility in various organic solvents, which is crucial for optimizing its purification process. This research includes detailed thermodynamic modeling (Xinbao Li et al., 2017).
3. Process Development and Scale-Up
- Large-Scale Synthesis : The compound has been featured in the development of scalable synthetic routes for pharmacologically active molecules. This includes multi-stage chemistry and enzyme-catalyzed kinetic resolutions (Adam Banks et al., 2009).
4. Intermediate in Biologically Active Compounds
- Role as an Intermediate : Research indicates its role as an intermediate in the synthesis of various biologically active compounds, such as thiazole carboxylic acids, highlighting its versatility in medicinal chemistry (Tu Yuanbiao et al., 2016).
Properties
Molecular Formula |
C13H15ClN2O3 |
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Molecular Weight |
282.72 g/mol |
IUPAC Name |
(2-oxo-2-pyrrolidin-1-ylethyl) 3-amino-4-chlorobenzoate |
InChI |
InChI=1S/C13H15ClN2O3/c14-10-4-3-9(7-11(10)15)13(18)19-8-12(17)16-5-1-2-6-16/h3-4,7H,1-2,5-6,8,15H2 |
InChI Key |
JFRRAZGNKRCJKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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